molecular formula C8H12N2O2 B13266867 Methyl 1-cyanopiperidine-4-carboxylate

Methyl 1-cyanopiperidine-4-carboxylate

Cat. No.: B13266867
M. Wt: 168.19 g/mol
InChI Key: PWQFHIFFLAYUPQ-UHFFFAOYSA-N
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Description

Methyl 1-cyanopiperidine-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol. It features a six-membered piperidine ring with a methyl ester group (COOCH3) and a cyano group (C≡N) attached at the 4th position. This compound is primarily used in scientific research and has shown potential in various applications, including drug synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-cyanopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyanopiperidine with methyl chloroformate under basic conditions . The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity . The final product is usually obtained through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Hydrolysis: Carboxylic acid and methanol.

    Substitution: Various substituted piperidine derivatives.

    Reduction: Piperidine-4-carboxamide.

Scientific Research Applications

Methyl 1-cyanopiperidine-4-carboxylate has diverse applications in scientific research:

    Drug Synthesis and Medicinal Chemistry: It serves as a building block in the synthesis of various drugs, including antimicrobial and antitumor agents.

    Synthesis of Heterocyclic Compounds: It is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties.

    Biomedical Applications: The compound has been utilized in the design of new polymeric matrices with potential antimicrobial and antitumor activities.

Mechanism of Action

The mechanism of action of Methyl 1-cyanopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrids synthesized from this compound have been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These actions contribute to their neuroprotective and anti-neuroinflammatory effects .

Comparison with Similar Compounds

Methyl 1-cyanopiperidine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-cyanopiperidine-4-carboxylate: Both compounds have similar structures but differ in the position of the cyano group.

    4-Cyanopiperidine: This compound lacks the ester group present in this compound.

    Piperidine-4-carboxamide: This compound is a reduction product of this compound.

The uniqueness of this compound lies in its dual functional groups (cyano and ester), which provide versatility in chemical reactions and applications.

Biological Activity

Methyl 1-cyanopiperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyano group at the 1-position and a carboxylate at the 4-position. This unique structural arrangement enhances its reactivity and interaction with various biological targets.

Property Value
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
CAS Number1206228-82-1

Biological Activity

This compound exhibits several notable biological activities, including:

Synthesis Methods

Several synthetic routes have been developed for this compound, emphasizing efficiency and yield:

  • Condensation Reaction : A common method involves the condensation of piperidine derivatives with cyanomethyl esters followed by esterification.
  • Cyclization Techniques : Cyclization reactions using appropriate reagents can yield the desired piperidine structure with high specificity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound Name Structure Features Biological Activity
Methyl piperidine-4-carboxylatePiperidine ring with carboxylateAntitubercular activity
Methyl 4-cyanopiperidine-2-carboxylateCyano group at position 4Protein kinase inhibition
N-CyanoethylpiperidineCyano group at position 1Potential anti-inflammatory properties

This comparison highlights how variations in functional groups and positions influence the biological activity of these compounds.

Case Studies

A review of recent literature reveals several case studies focusing on the biological activity of this compound:

  • Study on Antitubercular Effects : A study conducted on various derivatives indicated that modifications to the piperidine ring significantly enhance antitubercular activity. The presence of both cyano and carboxylate groups was critical for optimal interaction with bacterial enzymes.
  • Cancer Research : Research exploring the inhibition of protein kinases demonstrated that this compound showed significant inhibitory effects in vitro, suggesting its potential as a lead compound in cancer treatment .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 1-cyanopiperidine-4-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-12-8(11)7-2-4-10(6-9)5-3-7/h7H,2-5H2,1H3

InChI Key

PWQFHIFFLAYUPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C#N

Origin of Product

United States

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